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molecular formula C12H8O B8450177 2-(Phenylethynyl)furan

2-(Phenylethynyl)furan

Cat. No. B8450177
M. Wt: 168.19 g/mol
InChI Key: AEJDDJMEGRMAOY-UHFFFAOYSA-N
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Patent
US07105707B2

Procedure details

The procedure was identical to Example 1, with the exception that 2-furonitrile (0.175 ml; 0.186 g; 2.00 mmol) was used as a substrate instead of benzonitrile. GC analysis of the organic phase of the hydrolyzed reaction sample after 18 h at 65° C. showed the presence of 1.26 mmol (74% yield) of 2-(phenylethynyl)furan and no remaining 2-furonitrile in the reaction mixture.
Quantity
0.175 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]#N.[C:8](#N)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[C:9]1([C:8]#[C:6][C:2]2[O:1][CH:5]=[CH:4][CH:3]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0.175 mL
Type
reactant
Smiles
O1C(=CC=C1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.26 mmol
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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